

rac Ibuprofen-d3 chemical properties

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Chemical and Physical Properties

The fundamental chemical and physical properties of **rac Ibuprofen-d3** are summarized below. These values are critical for its handling, formulation, and analytical method development.

Table 1: General Chemical Properties

Property	Value "	Reference(s)
Chemical Name	rac-2-(4-(2- methylpropyl)phenyl)propanoic -3,3,3-d3 acid	[1][2]
Synonyms	(+/-)-IBUPROFEN-D3, IBUPROFEN-METHYL-D3	[3]
CAS Number	121662-14-4	[1][3]
Molecular Formula	C13H15D3O2	
Molecular Weight	209.30 g/mol	_
Exact Mass	209.149510051 Da	_
Isotopic Purity	≥99% deuterated forms (d₁-d₃); 95 atom % D	_

Table 2: Physicochemical Properties



Property	Value	Reference(s)
Appearance	White to Pale Beige Solid	
Melting Point	69-71°C	
Flash Point	9°C	-
Storage Temperature	-20°C	-
Topological Polar Surface Area	37.3 Ų	-
Hydrogen Bond Donor Count	1	-
XLogP3	3.5	-

Table 3: Solubility Data

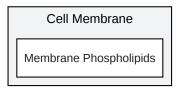
Solvent	Solubility	Reference(s)
Acetonitrile	Slightly Soluble	
Chloroform	Sparingly Soluble	
Ethanol	>60 mg/mL	_
Dimethylformamide (DMF)	>45 mg/mL	-
Dimethyl Sulfoxide (DMSO)	>50 mg/mL	-
Phosphate-Buffered Saline (PBS, pH 7.2)	>2 mg/mL	-
Water	Poorly soluble (<1 mg/mL)	_

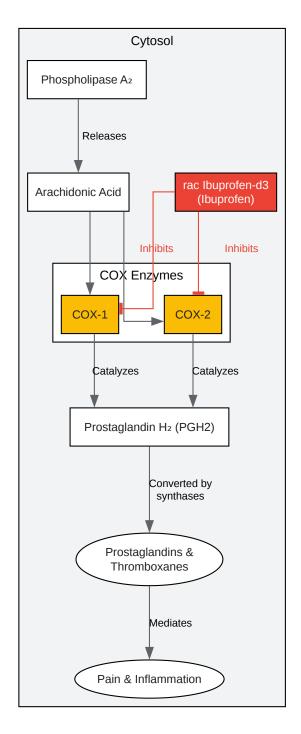
Mechanism of Action: Cyclooxygenase (COX) Inhibition

Like its non-deuterated counterpart, Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes



that mediate pain and inflammation. The inhibition of this pathway leads to a reduction in the production of these inflammatory mediators.







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Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.

Experimental Protocols

Detailed methodologies for the characterization and quantification of **rac Ibuprofen-d3** are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of rac Ibuprofen-d3.

- Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A mixture of phosphate buffer (pH adjusted to 6.8) and acetonitrile (e.g., 65:35 v/v). The exact ratio should be optimized for best peak shape and resolution.
- Preparation of Solutions:
 - Standard Solution: Accurately weigh and dissolve approximately 10 mg of rac Ibuprofend3 reference standard in the mobile phase to prepare a 100 μg/mL solution.
 - Sample Solution: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - Column Temperature: Ambient (e.g., 25°C).
 - Detection Wavelength: 222 nm.



Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution multiple times (e.g., n=5) to verify system suitability (e.g., check for consistent retention times and peak areas).
- Inject the sample solution.
- The purity is calculated by comparing the peak area of rac lbuprofen-d3 to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR is used to confirm the molecular structure of **rac Ibuprofen-d3** and verify the position of the deuterium labels.

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of the rac Ibuprofen-d3 sample.
 - Transfer the sample into a clean, dry NMR tube.
 - Add approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).
 - Cap the tube and agitate gently until the sample is fully dissolved.
- Data Acquisition:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).
 - Optimize the magnetic field homogeneity (shimming).



- Acquire the ¹H NMR spectrum using standard acquisition parameters.
- Data Analysis:
 - Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction.
 - Integrate the peaks to determine the relative number of protons.
 - The signal corresponding to the alpha-methyl protons (typically a doublet in nondeuterated Ibuprofen) will be absent or significantly reduced, confirming the d3-labeling.

LC-MS/MS for Quantification in Biological Matrices

This protocol describes a general workflow for the quantification of Ibuprofen in human plasma using **rac Ibuprofen-d3** as a stable isotopically labeled internal standard (SIL-IS).

- Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Sample Preparation (Protein Precipitation):
 - To a 100 μL aliquot of plasma sample, add a small volume (e.g., 10 μL) of the rac
 Ibuprofen-d3 internal standard working solution.
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC Column: C18 column (e.g., 2.1 x 50 mm, 2.7 μm).
 - Mobile Phase: Gradient elution using water with 0.05% acetic acid (Mobile Phase A) and methanol (Mobile Phase B).

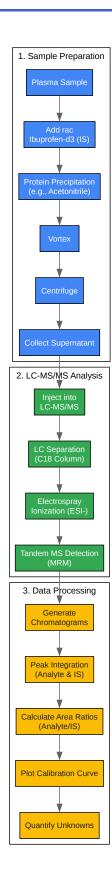






- Ionization: ESI in negative ion mode.
- MS Detection: Multiple Reaction Monitoring (MRM).
 - Ibuprofen transition: m/z 205.0 → 161.1.
 - rac lbuprofen-d3 transition: m/z 208.0 → 164.0.
- Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte (Ibuprofen) to the internal standard (rac Ibuprofen-d3) against the concentration of the calibration standards. The concentration of Ibuprofen in the unknown samples is then determined from this curve.





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Caption: Workflow for quantification of Ibuprofen using **rac Ibuprofen-d3** as an internal standard.

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